2-chloro-N-(5-iodopyridin-2-yl)benzamide
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Overview
Description
2-Chloro-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 5-iodopyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-iodo-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and iodo positions. Common reagents include organometallic reagents like Grignard reagents and organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Major Products:
- Substituted benzamides and pyridines depending on the nature of the nucleophile or coupling partner used.
Scientific Research Applications
2-Chloro-N-(5-iodopyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro and iodo groups can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-Chloro-N-(5-chloropyridin-2-yl)benzamide: Similar structure but with a chloro group instead of an iodo group.
2-Chloro-N-(5-bromopyridin-2-yl)benzamide: Contains a bromo group instead of an iodo group.
Uniqueness: 2-Chloro-N-(5-iodopyridin-2-yl)benzamide is unique due to the presence of the iodo group, which can participate in specific interactions such as halogen bonding, making it potentially more effective in certain applications compared to its chloro and bromo analogs .
Properties
IUPAC Name |
2-chloro-N-(5-iodopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-10-4-2-1-3-9(10)12(17)16-11-6-5-8(14)7-15-11/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHBDGKBNJORHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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